5-Methyl-6-nitrobenzo[d][1,3]dioxole
Overview
Description
Scientific Research Applications
Structural Analysis and Crystallography
The compound 5-Methyl-6-nitro-1,3-benzodioxole and its derivatives have been the subject of structural analysis and crystallography studies. For instance, the crystal structure and molecular interactions of related compounds have been analyzed, revealing significant insights like the planarity of the 1,3-benzodioxole ring system and the orientation of functional groups like the nitro group. These structural insights are crucial in understanding the compound's interactions and stability, which is essential for its applications in various scientific fields (Bakthadoss et al., 2012).
Thermochemical Properties
The thermochemical properties of 1,3-benzodioxole derivatives, including 5-Methyl-6-nitro-1,3-benzodioxole, have been a subject of interest. Research has focused on determining the standard molar energies of combustion and formation, which are vital for understanding the stability and reactivity of these compounds. These studies provide essential data that can be used in various industrial and research applications, especially where energy content and stability are crucial parameters (Matos et al., 2007).
Antitumor and Antimicrobial Properties
Some derivatives of 1,3-benzodioxole, including structures related to 5-Methyl-6-nitro-1,3-benzodioxole, have been synthesized and evaluated for their potential antitumor and antimicrobial properties. These studies are crucial in the quest for new and more effective therapeutic agents. For instance, certain 1,3-benzodioxole derivatives have shown significant growth inhibitory activity against human tumor cell lines, indicating their potential in cancer treatment strategies (Micale et al., 2002). Additionally, synthesized compounds have displayed antimicrobial activity, making them interesting candidates for developing new antimicrobial agents (Maheshwari & Goyal, 2016).
Analytical Chemistry and Chromatography
In the field of analytical chemistry, 1,3-benzodioxole derivatives have been utilized in the development of new analytical methodologies. For example, high-performance thin-layer chromatographic methods have been developed for the determination of benzodioxane compounds in certain plant extracts. Such analytical advancements are crucial for quality control and the standardization of herbal preparations, ensuring their safety and efficacy (Srivastava et al., 2000).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-6-nitro-1,3-benzodioxole is the auxin receptor TIR1 . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
5-Methyl-6-nitro-1,3-benzodioxole acts as an agonist to the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses, promoting root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway . By binding to the TIR1 receptor, it enhances auxin response reporter’s transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .
Result of Action
The action of 5-Methyl-6-nitro-1,3-benzodioxole results in enhanced root growth in plants . By acting as an agonist to the TIR1 receptor, it promotes root-related signaling responses and down-regulates root growth-inhibiting genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of 5-methyl-1,3-benzodioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of
Properties
IUPAC Name |
5-methyl-6-nitro-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJXVJRZFPZLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404160 | |
Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32996-27-3 | |
Record name | 5-Methyl-6-nitro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32996-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-6-nitro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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